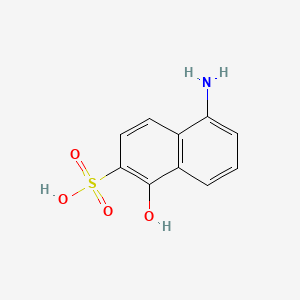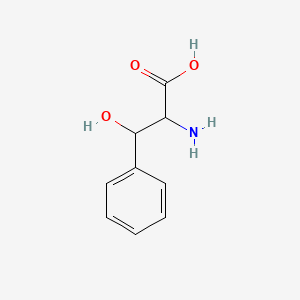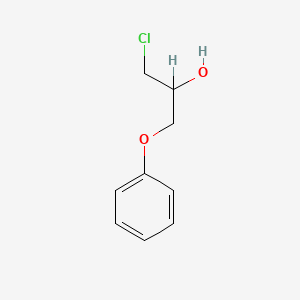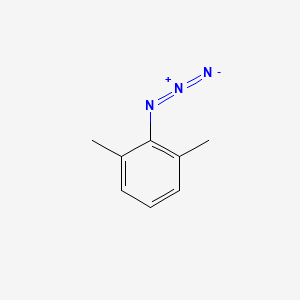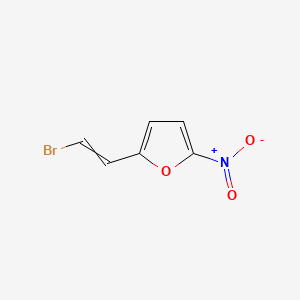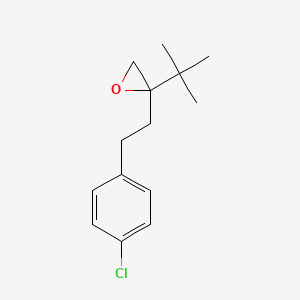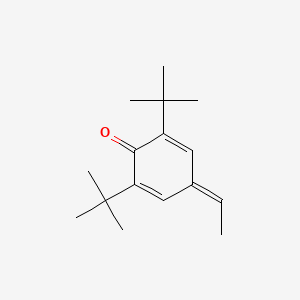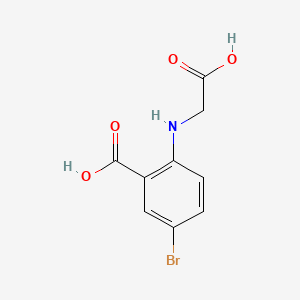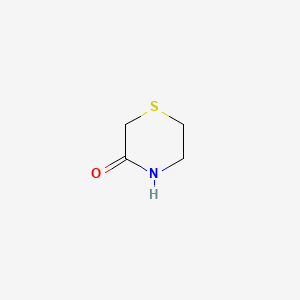
Thiomorpholin-3-one
Overview
Description
Thiomorpholin-3-one is an organic compound with the molecular formula C4H7NOS It is a sulfur-containing heterocycle, specifically a thiomorpholine derivative, where the sulfur atom is located at the 1-position and the carbonyl group at the 3-position
Mechanism of Action
Mode of Action
Thiomorpholin-3-one has been used in the synthesis of various derivatives through [3 + 3]-cycloaddition reactions . This involves the interaction of this compound with other compounds such as α-chlorohydroxamates and 1,4-dithiane-2,5-diol . The resulting changes include the formation of new compounds like 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in the synthesis of new compounds. For instance, it has been used in [3 + 3]-cycloaddition reactions to create various biologically important nitrogen-containing heterocycles . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, in [3 + 3]-cycloaddition reactions, this compound contributes to the formation of new compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield and success of the [3 + 3]-cycloaddition reactions involving this compound can be affected by factors such as reaction conditions and the presence of other reactants .
Biochemical Analysis
Biochemical Properties
Thiomorpholin-3-one plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit metalloproteinase activity, which is crucial in the treatment of diseases such as rheumatoid arthritis and cancer . The compound’s interaction with metalloproteinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
This compound exhibits selective cytotoxic effects on tumor cells, particularly in breast cancer . It influences cell function by inducing apoptosis through caspase-dependent pathways. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer stem cells, thereby reducing tumor growth and metastasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. This compound’s ability to inhibit metalloproteinases is particularly noteworthy, as it prevents the degradation of extracellular matrix components, thereby inhibiting tumor invasion and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound maintains its cytotoxic effects on tumor cells, with no significant loss of activity . Additionally, in vitro and in vivo studies have demonstrated that this compound can induce sustained apoptosis in cancer cells over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes metabolic transformations, including oxidation and conjugation reactions, which facilitate its excretion from the body . The compound’s metabolism is mediated by cytochrome P450 enzymes, which catalyze its biotransformation into more water-soluble metabolites. These metabolites are then excreted via the renal and hepatic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with membrane transporters and binding proteins, which facilitate its uptake and distribution . The compound’s localization within specific cellular compartments is influenced by its interactions with transport proteins and its physicochemical properties. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which influence its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s subcellular localization is mediated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are crucial for its biochemical activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomorpholin-3-one can be synthesized through various methods. One notable method involves the [3 + 3]-cycloaddition of α-chlorohydroxamates and 1,4-dithiane-2,5-diol. This reaction is carried out under mild conditions and provides a novel and rapid approach for the synthesis of this compound derivatives with moderate to good yields and wide functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiomorpholine.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thiomorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a scaffold for designing biologically active compounds.
Industry: Used as a dispersing agent in various formulations.
Comparison with Similar Compounds
Morpholin-3-one: Similar structure but contains an oxygen atom instead of sulfur.
Piperazin-2-one: Contains a nitrogen atom in place of sulfur and has a different ring structure.
Uniqueness: Thiomorpholin-3-one is unique due to the presence of sulfur, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable in designing compounds with specific properties and functions .
Properties
IUPAC Name |
thiomorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDRESWUAFAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174033 | |
| Record name | 1,4-Tetrahydrothiazine-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20196-21-8 | |
| Record name | 3-Thiomorpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Tetrahydrothiazine-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiomorpholinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Tetrahydrothiazine-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOMORPHOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK56OUS8CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Thiomorpholin-3-one?
A1: The molecular formula of this compound is C4H7NOS, and its molecular weight is 117.2 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize this compound and its metal complexes?
A2: Researchers frequently employ infrared (IR), Raman, and 1H NMR spectroscopy to analyze this compound and its metal complexes. These techniques help determine the mode of coordination, stereochemistry, and bonding characteristics of the compound and its derivatives. [, , , , , ]
Q3: What types of metal complexes can this compound form?
A3: this compound can form complexes with a variety of transition metals, including palladium(II), platinum(II), chromium(III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). [, , , , , , ]
Q4: How does the mode of coordination of this compound vary with different metals?
A4: The coordination behavior of this compound depends on the metal involved. For instance, it coordinates through the oxygen atom in zinc and cadmium complexes, while in mercury complexes, it prefers sulfur bonding. In contrast, it exhibits nitrogen bonding in complexes with chromium(III), cobalt(II), and thiazolidine-2-thione derivatives. [, , ]
Q5: What are the typical geometries of this compound metal complexes?
A5: The geometry of this compound metal complexes can vary. For example, 1:2 (metal:ligand) complexes typically exhibit monomeric, tetrahedral structures. Conversely, 1:1 complexes often form polymeric structures with halide bridges. [, , ]
Q6: How do spectroscopic techniques help understand the structure of this compound metal complexes?
A6: Infrared spectroscopy, particularly in the far-infrared region, helps identify the metal-ligand bonding modes, providing information about the coordination site. Electronic spectroscopy and magnetic susceptibility measurements offer insights into the geometry and electronic structure of the complexes. [, , ]
Q7: What is a key synthetic application of this compound?
A7: this compound serves as a versatile precursor for synthesizing various thiomorpholine derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry. [, , , , , ]
Q8: How can this compound be utilized in cycloaddition reactions?
A8: this compound can participate in [3+3] cycloaddition reactions with aza-oxyallyl cations and 1,4-dithiane-2,5-diol, leading to the formation of diverse this compound derivatives. These reactions offer a direct and efficient approach to access valuable building blocks for medicinal chemistry. [, ]
Q9: Describe a gold-catalyzed approach for the synthesis of this compound derivatives.
A9: Researchers have developed a gold-catalyzed oxidative N-cyclization strategy to synthesize α-aryl Thiomorpholin-3-ones from ynamides containing tethered thioethers. This cascade reaction involves oxidation, cyclization, and a [, ]- or [, ]-sigmatropic rearrangement of a sulfonium ylide intermediate. []
Q10: What are the challenges associated with the gold-catalyzed synthesis of Thiomorpholin-3-ones, and how can they be addressed?
A10: In the gold-catalyzed process, there's competition between cyclization and intermolecular oxidation at different stages. Achieving the desired selectivity between these pathways can be managed by using a combination of pyridine N-oxide as the oxidant and a catalyst derived from IPrAuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
